molecular formula C10H12FNO B11745567 (3R)-3-(4-fluorophenyl)morpholine

(3R)-3-(4-fluorophenyl)morpholine

Cat. No.: B11745567
M. Wt: 181.21 g/mol
InChI Key: VURZDWDKDQRYTJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(4-fluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-fluorophenyl)morpholine typically involves the reaction of morpholine with a fluorinated aromatic compound under specific conditions. One common method involves the use of (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated morpholine ring.

Scientific Research Applications

(3R)-3-(4-fluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(4-chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-3-(4-bromophenyl)morpholine: Contains a bromine atom in place of fluorine.

    (3R)-3-(4-methylphenyl)morpholine: Features a methyl group instead of a halogen.

Uniqueness

(3R)-3-(4-fluorophenyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.

Biological Activity

(3R)-3-(4-fluorophenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 3-position with a 4-fluorophenyl group. The presence of fluorine atoms is significant as they enhance the compound's metabolic stability and binding affinity to biological targets, making it particularly valuable in drug development.

The mechanism of action of this compound involves its interaction with various molecular targets. The fluorophenyl group increases binding affinity to specific receptors or enzymes, while the morpholine ring modulates pharmacokinetic properties. This dual action can lead to enhanced efficacy in therapeutic applications, particularly in cancer treatment and neurological disorders .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related morpholine derivatives have been found to significantly reduce cell viability in various cancer models through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Inhibition of Enzymatic Activity : This compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways. Its structural features allow it to act as a potent inhibitor against enzymes like α/β-hydrolase domain-containing proteins, which are relevant in lipid metabolism and signaling pathways .
  • Neuroprotective Effects : Morpholine derivatives have shown promise in neuroprotection by modulating pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases .

1. Antitumor Efficacy

A study investigating the effects of this compound on lung cancer cells demonstrated a significant reduction in cell proliferation. The compound induced apoptosis through the activation of caspase-3, leading to increased DNA fragmentation and mitochondrial membrane potential loss. The IC50 values for these effects were reported around 35 μM, indicating potent activity against cancer cells .

CompoundIC50 (μM)Mechanism
This compound35Induction of apoptosis via caspase activation
Control CompoundN/ANo significant effect

2. Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on α/β-hydrolase domain enzymes. The compound exhibited an IC50 value of approximately 0.1 μM against ABHD4, highlighting its potential for therapeutic applications in metabolic disorders.

Target EnzymeIC50 (μM)
ABHD40.1
ABHD30.03

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

VURZDWDKDQRYTJ-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.